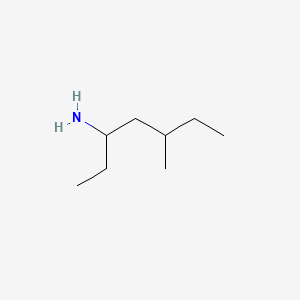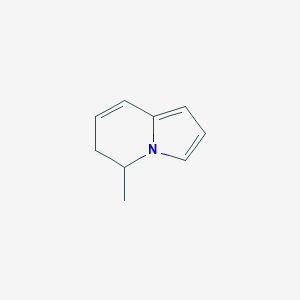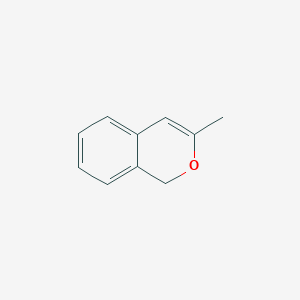
(R)-2-(3-Oxocyclopentyl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-2-(3-Oxocyclopentyl)acetic acid is an organic compound with the molecular formula C7H10O3 It is characterized by a cyclopentane ring with a ketone group at the third position and an acetic acid moiety attached to the second position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-(3-Oxocyclopentyl)acetic acid typically involves the following steps:
Cyclopentanone Formation: The starting material, cyclopentanone, undergoes a series of reactions to introduce the ketone group at the third position.
Acetic Acid Introduction: The acetic acid moiety is introduced through a reaction involving a suitable acylating agent.
Industrial Production Methods: Industrial production of ®-2-(3-Oxocyclopentyl)acetic acid may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Types of Reactions:
Oxidation: ®-2-(3-Oxocyclopentyl)acetic acid can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol, using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where the acetic acid moiety can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, under anhydrous conditions.
Substitution: Various nucleophiles under appropriate conditions.
Major Products:
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Reduction: Formation of alcohols.
Substitution: Formation of substituted cyclopentane derivatives.
科学研究应用
®-2-(3-Oxocyclopentyl)acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
作用机制
The mechanism of action of ®-2-(3-Oxocyclopentyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The ketone group and acetic acid moiety play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity.
相似化合物的比较
Cyclopentanone: Lacks the acetic acid moiety.
2-Cyclopentylacetic acid: Lacks the ketone group at the third position.
3-Oxocyclopentanecarboxylic acid: Similar structure but with a carboxylic acid group instead of an acetic acid moiety.
Uniqueness: ®-2-(3-Oxocyclopentyl)acetic acid is unique due to the presence of both the ketone group and the acetic acid moiety, which confer distinct chemical and biological properties.
属性
分子式 |
C7H10O3 |
|---|---|
分子量 |
142.15 g/mol |
IUPAC 名称 |
2-[(1R)-3-oxocyclopentyl]acetic acid |
InChI |
InChI=1S/C7H10O3/c8-6-2-1-5(3-6)4-7(9)10/h5H,1-4H2,(H,9,10)/t5-/m1/s1 |
InChI 键 |
NNTQQGRYWUZPQQ-RXMQYKEDSA-N |
手性 SMILES |
C1CC(=O)C[C@@H]1CC(=O)O |
规范 SMILES |
C1CC(=O)CC1CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3,4-Dihydropyrrolo[2,3-d]imidazole-5-carboxylic acid](/img/structure/B11923113.png)
![7-Methyl-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-4-ol](/img/structure/B11923118.png)
![(1R,2R,5S)-3-Azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B11923119.png)






![3-methyl-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B11923149.png)
![8-Methyl-2,3-dihydroimidazo[1,2-a]pyridine](/img/structure/B11923156.png)
![Pyrrolo[1,2-c]pyrimidine-4-carbonitrile](/img/structure/B11923157.png)


